1-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
The compound with the identifier “1-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one” is known as ANA-12. It is a synthetic, biologically active compound that acts as a selective antagonist of the TrkB receptor. The TrkB receptor is a high-affinity catalytic receptor for brain-derived neurotrophic factor (BDNF), which plays a crucial role in the development and function of the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
ANA-12 is synthesized through a series of chemical reactions involving the formation of a thiophene carboxamide derivative. The key steps include the reaction of 2-oxoazepan-3-yl with phenyl isocyanate to form the intermediate, which is then reacted with benzo[b]thiophene-2-carboxylic acid to yield the final product .
Industrial Production Methods
The industrial production of ANA-12 involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ANA-12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: ANA-12 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce reduced derivatives with fewer oxygen atoms .
Scientific Research Applications
ANA-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the TrkB receptor and its interactions with BDNF.
Biology: Employed in research to understand the role of BDNF in neuronal development and function.
Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety, depression, and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting the TrkB receptor.
Mechanism of Action
ANA-12 exerts its effects by selectively binding to the TrkB receptor, preventing its activation by BDNF. This inhibition blocks the downstream signaling pathways that are typically activated by BDNF, such as the ERK1/2 (p42/44 MAPK) pathway. By blocking these pathways, ANA-12 can modulate neuronal survival, growth, and differentiation .
Comparison with Similar Compounds
Similar Compounds
K252a: Another TrkB receptor antagonist but with a broader range of activity, affecting other receptors as well.
Cyclotraxin B: A selective TrkB receptor antagonist with a different binding mechanism compared to ANA-12.
7,8-Dihydroxyflavone: A TrkB receptor agonist that mimics the effects of BDNF.
Uniqueness
ANA-12 is unique in its high selectivity for the TrkB receptor, making it a valuable tool for studying the specific effects of TrkB inhibition without affecting other receptors. This selectivity also makes it a promising candidate for therapeutic applications targeting the TrkB receptor .
Properties
IUPAC Name |
1-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-5-4(2-9-10)6(11)8-3-7-5/h2-3,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJBIRZQBJYDCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=O)C2=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=NC=NC(=O)C2=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.